molecular formula C19H13NO B028184 6,7-Diphenyl-3-pyrrolizinone CAS No. 105508-08-5

6,7-Diphenyl-3-pyrrolizinone

Cat. No. B028184
M. Wt: 271.3 g/mol
InChI Key: CSXPFBLHYYSSCL-UHFFFAOYSA-N
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Description

6,7-Diphenyl-3-pyrrolizinone, also known as DPP, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a heterocyclic compound that contains a pyrrolizine ring and two phenyl groups. DPP has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in the field of scientific research.

Mechanism Of Action

The mechanism of action of 6,7-Diphenyl-3-pyrrolizinone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 6,7-Diphenyl-3-pyrrolizinone has also been shown to bind to DNA and inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties.

Biochemical And Physiological Effects

6,7-Diphenyl-3-pyrrolizinone has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6,7-Diphenyl-3-pyrrolizinone in lab experiments is its versatility and range of applications. It can be used as a fluorescent probe, photosensitizer, or potential anti-cancer agent, among other things. However, like any chemical compound, 6,7-Diphenyl-3-pyrrolizinone also has its limitations. For example, its solubility in water is relatively low, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving 6,7-Diphenyl-3-pyrrolizinone. Some possible areas of study include its use as a potential anti-cancer agent, its role in photodynamic therapy, and its applications in the detection of metal ions. Further research is needed to fully understand the mechanism of action of 6,7-Diphenyl-3-pyrrolizinone and its potential applications in various fields of scientific research.
In conclusion, 6,7-Diphenyl-3-pyrrolizinone is a versatile chemical compound that has been extensively studied for its various applications in scientific research. Its unique chemical structure and properties make it a valuable tool for a wide range of research applications, including as a fluorescent probe, photosensitizer, and potential anti-cancer agent. Further research is needed to fully understand the mechanism of action of 6,7-Diphenyl-3-pyrrolizinone and its potential applications in various fields of scientific research.

Scientific Research Applications

6,7-Diphenyl-3-pyrrolizinone has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer in photodynamic therapy, and as a potential anti-cancer agent. Its unique chemical structure and properties make it a versatile tool for a wide range of research applications.

properties

IUPAC Name

6,7-diphenylpyrrolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c21-18-12-11-17-19(15-9-5-2-6-10-15)16(13-20(17)18)14-7-3-1-4-8-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXPFBLHYYSSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=C2C4=CC=CC=C4)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147165
Record name 6,7-Diphenyl-3-pyrrolizinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Diphenyl-3-pyrrolizinone

CAS RN

105508-08-5
Record name 6,7-Diphenyl-3-pyrrolizinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105508085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Diphenyl-3-pyrrolizinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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